molecular formula C23H22N2O4S B2497363 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide CAS No. 1005299-01-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide

Cat. No.: B2497363
CAS No.: 1005299-01-3
M. Wt: 422.5
InChI Key: KECKXNXOVUQCFN-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide typically involves a multi-step process. One common method includes the N-sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene. This reaction is followed by the coupling of the resulting sulfonamide with 4-methoxybenzoyl chloride under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfinyl derivatives, and various substituted sulfonamides.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to generate reactive oxygen species, which can disrupt cellular processes in bacteria, leading to their death. Additionally, it may inhibit key enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the 4-methoxybenzamide group.

    4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: Contains an amino group instead of the methoxy group.

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide is unique due to the presence of both the benzenesulfonyl and 4-methoxybenzamide groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound in various applications .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-20-13-10-18(11-14-20)23(26)24-19-12-9-17-6-5-15-25(22(17)16-19)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECKXNXOVUQCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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